molecular formula C20H15Br2FN2O4 B388823 5-[[3,5-Dibromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

5-[[3,5-Dibromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B388823
M. Wt: 526.1g/mol
InChI Key: ABLUCJRALJQMGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[[3,5-Dibromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrimidine core substituted with bromine, fluorine, and benzylidene groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[3,5-Dibromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of the pyrimidine core. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) to introduce bromine atoms into the aromatic ring. The fluorobenzyl group is introduced through nucleophilic substitution reactions using 4-fluorobenzyl chloride and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-[[3,5-Dibromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

5-[[3,5-Dibromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[[3,5-Dibromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]benzylidene}-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure with chlorine atoms instead of bromine.

    5-{3,5-difluoro-4-[(4-fluorobenzyl)oxy]benzylidene}-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione: Fluorine atoms instead of bromine.

Uniqueness

The uniqueness of 5-[[3,5-Dibromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of bromine atoms may enhance its potential as a halogen-bond donor, affecting its interactions with biological targets.

Properties

Molecular Formula

C20H15Br2FN2O4

Molecular Weight

526.1g/mol

IUPAC Name

5-[[3,5-dibromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H15Br2FN2O4/c1-24-18(26)14(19(27)25(2)20(24)28)7-12-8-15(21)17(16(22)9-12)29-10-11-3-5-13(23)6-4-11/h3-9H,10H2,1-2H3

InChI Key

ABLUCJRALJQMGR-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC3=CC=C(C=C3)F)Br)C(=O)N(C1=O)C

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC3=CC=C(C=C3)F)Br)C(=O)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.